molecular formula C11H16O2 B8467672 (2-Tert-butoxyphenyl)methanol

(2-Tert-butoxyphenyl)methanol

Cat. No.: B8467672
M. Wt: 180.24 g/mol
InChI Key: ZOLNDJSAXPJRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Tert-butoxyphenyl)methanol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]phenyl]methanol

InChI

InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7,12H,8H2,1-3H3

InChI Key

ZOLNDJSAXPJRIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure was adopted from the previously published literature (J. Org. Chem. 1986, 51, 113-114). To a flame-dried flask, 2-hydroxy benzyl alcohol (10 g, 80 mg) and 400 mL CH2Cl2 was added. The reaction mixture was cooled to −78° C. by use of a dry ice/acetone bath. Following the addition of liquefied 2-methylpropene (40 mL), trifluoromethanesulfonic acid (2 mL, 22 mmol) was added. The reaction mixture was stirred for 5 hr while maintaining the temperature at −78° C. The reaction was quenched with triethylamine and then allowed to warm to room temperature. The solvent was removed by distillation under reduced pressure and the oily product was triturated with 500 mL petroleum ether several times. Petroleum ether was then evaporated and the crude product was purified by silica gel column with the following eluents: 20% EtOAc/80% Hexane. The product was isolated as pale yellow oil (30% yield). 1H NMR (CDCl3) δ 7.286 (dd, 1H, Ar), 7.195 (ddd, 1H, Ar), 7.063 (d, 1H, Ar), 7.003 (ddd, 1H, Ar), 4.669 (s, 2H, —CH2—), 1.447 (s, 9H, —C(CH3)3—). Mass Spec.=180.24 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Yield
30%

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